3-[(furan-2-yl)methyl]-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(furan-2-yl)methyl]-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of quinoline, furan, and thienopyrimidine. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-2-yl)methyl]-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the thioether linkage and the furan ring. The final step involves the cyclization to form the thienopyrimidine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the compound’s quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(furan-2-yl)methyl]-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, the compound’s unique properties can be harnessed for various applications, such as in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(furan-2-yl)methyl]-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-[(furan-2-yl)methyl]-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one include other thienopyrimidine derivatives, quinoline-based compounds, and furan-containing molecules. Examples include:
- Thienopyrimidine derivatives with different substituents
- Quinoline derivatives with various functional groups
- Furan-based compounds with similar structural motifs
Uniqueness
What sets this compound apart is its combination of structural elements from quinoline, furan, and thienopyrimidine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Activité Biologique
The compound 3-[(furan-2-yl)methyl]-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thieno-pyrimidine derivative that has gained attention for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes a thieno-pyrimidine core substituted with furan and tetrahydroquinoline moieties. The presence of sulfur in the side chain is notable for its potential biological implications.
Biological Activity Overview
Numerous studies have investigated the biological activities of compounds similar to the target molecule. Key areas of focus include:
-
Anticancer Activity
- Several derivatives of thieno-pyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to the target have shown effective growth inhibition across various cancer cell lines. A study reported growth inhibition percentages (GI%) ranging from 43.9% to over 100% against multiple cancer types including lung and renal carcinoma cell lines .
-
Enzyme Inhibition
- The compound's structural features suggest potential as an inhibitor for various enzymes involved in cancer progression. Notably, compounds with similar structures demonstrated substantial inhibitory effects on cyclin-dependent kinases (CDK) and tropomyosin receptor kinases (TRKA), with IC50 values indicating potent activity (ranging from 0.09 to 1.58 µM) .
Case Study 1: Anticancer Efficacy
In vitro studies on derivatives similar to the target compound revealed significant cytotoxic effects against renal carcinoma cell lines. For example:
- Compound X showed an IC50 of 11.70 µM against the RFX 393 cell line.
- The mechanism of action was linked to cell cycle arrest in the G0–G1 phase and induction of apoptosis .
Case Study 2: Enzyme Inhibition
Another study evaluated the enzyme inhibition capabilities of thieno-pyrimidine derivatives:
- Compounds demonstrated selective inhibition against CDK2 and TRKA.
- The SAR analysis indicated that specific substitutions on the pyrimidine ring enhanced inhibitory potency significantly .
Structure-Activity Relationships (SAR)
The SAR studies have elucidated critical insights into how modifications affect biological activity:
- Substituents on the Furan Ring : Variations in substituents on the furan moiety were correlated with changes in anticancer activity.
- Sulfur Atom Positioning : The position of sulfur atoms within the structure was found to influence both enzyme inhibition and cytotoxicity against cancer cells.
Table 1: Summary of Biological Activities
Compound | Activity Type | IC50 (µM) | GI (%) |
---|---|---|---|
Compound X | CDK2 Inhibition | 0.78 | N/A |
Compound Y | TRKA Inhibition | 1.34 | N/A |
Compound Z | Anticancer (RFX 393) | 11.70 | 66.02 |
Table 2: Growth Inhibition Percentages Across Cell Lines
Cell Line | Compound A GI (%) | Compound B GI (%) |
---|---|---|
HOP-92 | 71.8 | N/A |
NCI-H460 | 66.12 | N/A |
RFX 393 | N/A | 84.17 |
Propriétés
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-15-12-18-21(31-15)24-23(26(22(18)28)13-17-8-5-11-29-17)30-14-20(27)25-10-4-7-16-6-2-3-9-19(16)25/h2-3,5-6,8-9,11-12H,4,7,10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCQPEUOMIQMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.